molecular formula C13H18ClN3O3S B2974787 Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate CAS No. 1269450-53-4

Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2974787
CAS No.: 1269450-53-4
M. Wt: 331.82
InChI Key: SFSHSMMXSITYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate: is a chemical compound with a complex structure that includes a thiazole ring, a piperazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Thiazole Formation: The thiazole ring is often formed through a cyclization reaction involving a chloro-substituted precursor and a formyl group.

  • Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate amine.

  • Esterification: The tert-butyl ester group is introduced through an esterification reaction with tert-butanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The chloro group can be reduced to a hydroxyl group.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using amines, alcohols, or thiols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Hydroxylated derivatives.

  • Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: In industry, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.

Molecular Targets and Pathways:

  • Receptors: Binding to specific receptors can modulate signaling pathways and cellular responses.

  • Enzymes: Inhibition or activation of enzymes can alter metabolic processes and biochemical reactions.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate: is structurally similar to other thiazole-containing compounds, such as:

    • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-4-ylcarbamate

    • Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl-1,3-thiazol-4-ylcarbamate

Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and the presence of both a chloro and formyl group on the thiazole ring, which can lead to unique reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-15-10(14)9(8-18)21-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSHSMMXSITYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.